

4-Fluoroquinazoline spectroscopic data (NMR, IR, mass spectrometry)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Fluoroquinazoline

Cat. No.: B1295469

[Get Quote](#)

Spectroscopic Profile of 4-Fluoroquinazoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of **4-fluoroquinazoline**. Due to a scarcity of directly published experimental data for **4-fluoroquinazoline**, this document leverages data from closely related quinazoline and fluoroquinolone derivatives to project its spectroscopic profile. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, analytical chemistry, and drug development by providing anticipated data and general experimental methodologies.

Introduction

Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the structural core of numerous biologically active molecules. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical and pharmacological properties, including metabolic stability and binding affinity. **4-Fluoroquinazoline**, as a member of this family, is of considerable interest. This guide summarizes the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **4-fluoroquinazoline**, based on the analysis of analogous structures.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for **4-fluoroquinazoline**. These values are extrapolated from published data for structurally similar compounds and should be considered as estimations.

NMR Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted chemical shifts for **4-fluoroquinazoline** are presented below.

Table 1: Predicted ^1H NMR Spectroscopic Data for **4-Fluoroquinazoline**

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	8.5 - 8.8	s	-
H-5	7.8 - 8.1	d	7.5 - 8.5
H-6	7.5 - 7.8	t	7.0 - 8.0
H-7	7.7 - 8.0	t	7.0 - 8.0
H-8	8.0 - 8.3	d	7.5 - 8.5

s = singlet, d = doublet, t = triplet

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **4-Fluoroquinazoline**

Carbon	Predicted Chemical Shift (δ , ppm)
C-2	150 - 155
C-4	160 - 165 (d, $^1\text{J}_{\text{CF}} \approx 250$ Hz)
C-4a	120 - 125
C-5	125 - 130
C-6	128 - 132
C-7	130 - 135
C-8	120 - 125
C-8a	150 - 155

d = doublet due to C-F coupling

Table 3: Predicted ^{19}F NMR Spectroscopic Data for **4-Fluoroquinazoline**

Fluorine	Predicted Chemical Shift (δ , ppm)
4-F	-110 to -130

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 4: Predicted IR Absorption Bands for **4-Fluoroquinazoline**

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
C-H aromatic stretching	3100 - 3000	Medium
C=N stretching	1620 - 1580	Strong
C=C aromatic stretching	1580 - 1450	Strong to Medium
C-F stretching	1250 - 1000	Strong
C-H aromatic bending	900 - 675	Strong

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Table 5: Predicted Mass Spectrometry Data for **4-Fluoroquinazoline**

Ion	Predicted m/z
[M] ⁺	148.05
[M+H] ⁺	149.06

Experimental Protocols

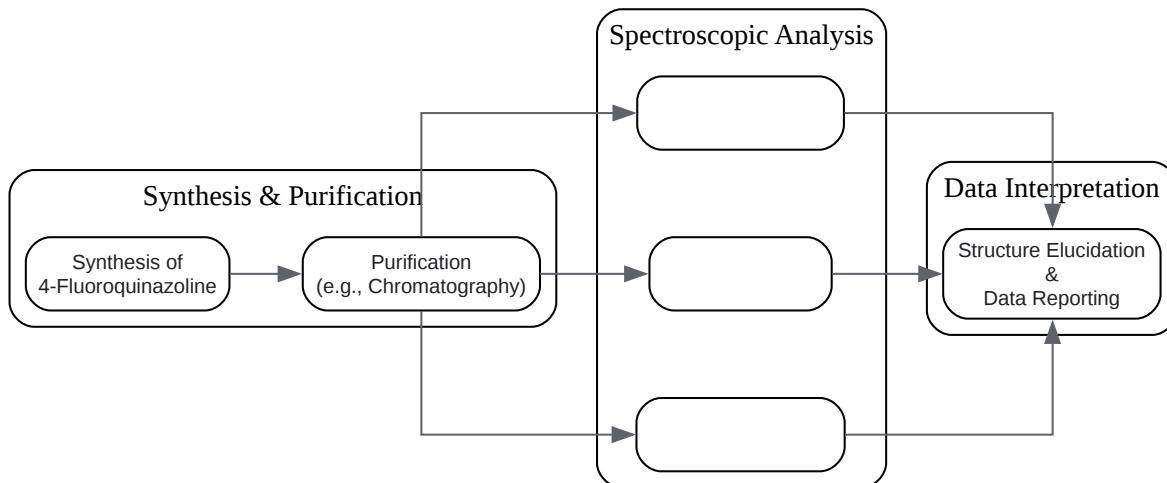
While specific protocols for **4-fluoroquinazoline** are not available, the following are generalized experimental procedures for the spectroscopic analysis of related quinazoline derivatives that can be adapted.[1][2][3]

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Instrumentation: A 400 or 500 MHz NMR spectrometer.[1]

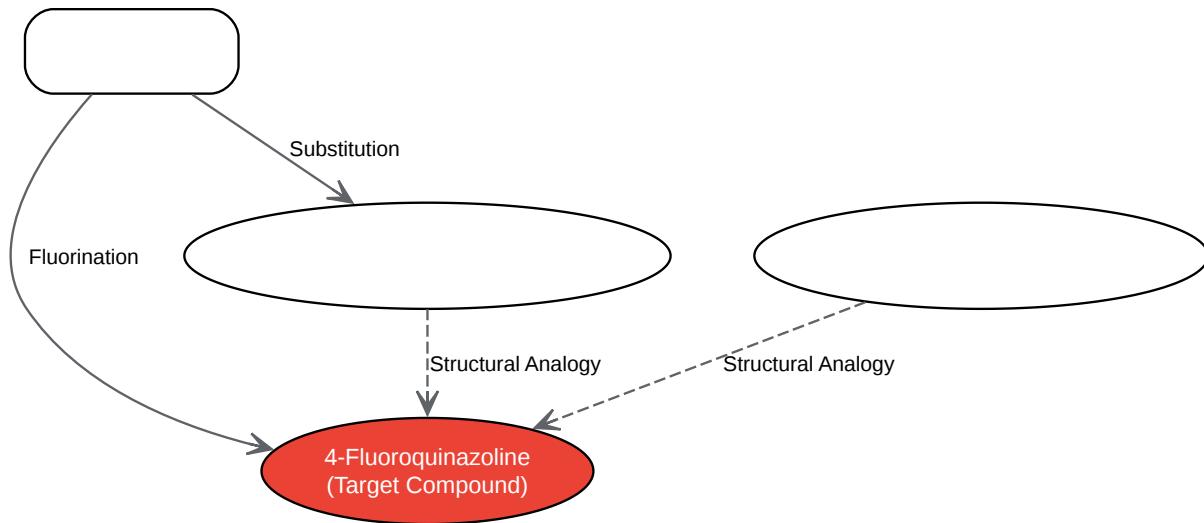
- ^1H NMR: Acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
- ^{13}C NMR: Acquire proton-decoupled spectra. A larger number of scans is usually required due to the low natural abundance of ^{13}C .
- ^{19}F NMR: Acquire spectra with proton decoupling. A suitable fluorine-containing standard (e.g., CFCl_3) can be used as an external reference.

Infrared (IR) Spectroscopy


- Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum typically in the range of 4000-400 cm^{-1} .

Mass Spectrometry

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) for high-resolution mass spectrometry (HRMS).^{[1][4]}
- Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the compound's properties.


Visualizations

The following diagrams illustrate a general workflow for spectroscopic analysis and the structural relationship of **4-fluoroquinazoline** to related compounds from which data has been inferred.

[Click to download full resolution via product page](#)

A general experimental workflow for the synthesis and spectroscopic characterization of **4-fluoroquinazoline**.

[Click to download full resolution via product page](#)

Logical relationship illustrating the structural analogy used to predict the spectroscopic data for **4-fluoroquinazoline**.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic properties of **4-fluoroquinazoline**. While direct experimental data remains to be published, the extrapolated data and general methodologies presented herein offer a valuable starting point for researchers. The provided information is intended to aid in the identification, characterization, and further development of **4-fluoroquinazoline** and related compounds. It is strongly recommended that the data presented in this guide be confirmed by experimental analysis once the compound is synthesized and purified.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The spectrogram data of quinazoline derivatives containing a dithioacetal moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 3. Synthesis of 4-tosyl quinazoline derivatives with the assistance of ultrasound irradiation as a guide to the reaction pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [4-Fluoroquinazoline spectroscopic data (NMR, IR, mass spectrometry)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1295469#4-fluoroquinazoline-spectroscopic-data-nmr-ir-mass-spectrometry>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com